![molecular formula C16H18O6 B14622729 Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate CAS No. 59000-91-8](/img/structure/B14622729.png)
Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate is an organic compound with the molecular formula C15H16O6 It is a derivative of malonic acid and contains a benzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate typically involves the condensation of diethyl malonate with 2H-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then refluxed in ethanol or another suitable solvent to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Diols and alcohol derivatives.
Substitution: Various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxole moiety is known to interact with various molecular targets, potentially affecting cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [(1,3-benzodioxol-5-ylamino)methylene]malonate
- 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
Uniqueness
Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate is unique due to its specific structure, which combines the benzodioxole ring with a malonate ester. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
59000-91-8 |
|---|---|
Formule moléculaire |
C16H18O6 |
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
diethyl 2-(1,3-benzodioxol-5-ylmethylidene)butanedioate |
InChI |
InChI=1S/C16H18O6/c1-3-19-15(17)9-12(16(18)20-4-2)7-11-5-6-13-14(8-11)22-10-21-13/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
VKMDCTIOAXFIIY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=CC1=CC2=C(C=C1)OCO2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
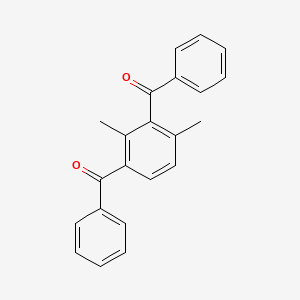
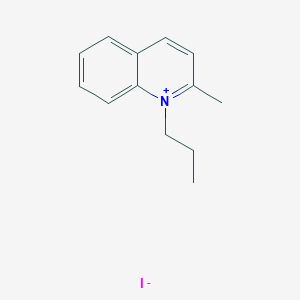
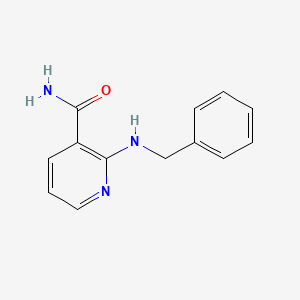
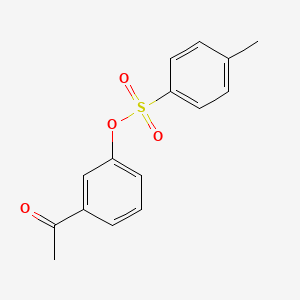
![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)
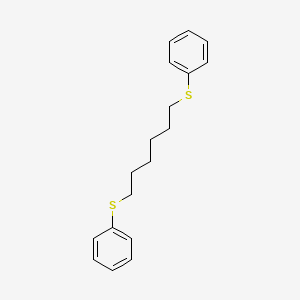
![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)

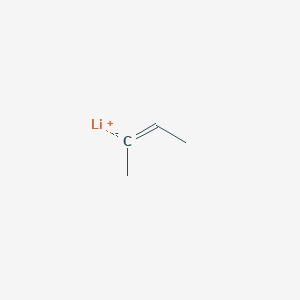
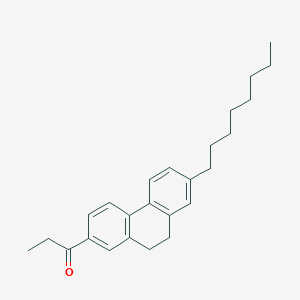
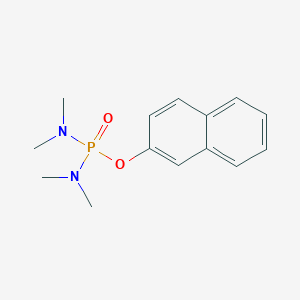
![(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
![Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B14622719.png)
